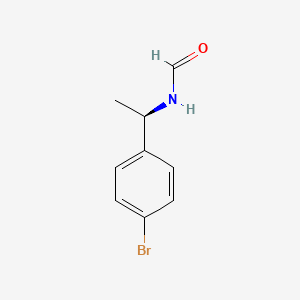
(R)-N-Formyl-1-(4-bromophenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-Formyl-1-(4-bromophenyl)ethanamine is a chiral amine with the molecular formula C9H10BrNO It is a derivative of 1-(4-bromophenyl)ethanamine, where the amino group is formylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Formyl-1-(4-bromophenyl)ethanamine typically involves the formylation of ®-1-(4-bromophenyl)ethanamine. One common method is the reaction of ®-1-(4-bromophenyl)ethanamine with formic acid or formic anhydride under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete formylation.
Industrial Production Methods
In an industrial setting, the production of ®-N-Formyl-1-(4-bromophenyl)ethanamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-Formyl-1-(4-bromophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the formyl group can yield the primary amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: The major products are the corresponding aldehyde or carboxylic acid.
Reduction: The primary amine is the major product.
Substitution: The substituted phenyl derivatives are the major products.
Wissenschaftliche Forschungsanwendungen
®-N-Formyl-1-(4-bromophenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of ®-N-Formyl-1-(4-bromophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in hydrogen bonding and other interactions, which can influence the binding affinity and specificity of the compound. The bromine atom on the phenyl ring can also play a role in modulating the compound’s reactivity and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(4-Bromophenyl)ethanamine: The parent compound without the formyl group.
(S)-N-Formyl-1-(4-bromophenyl)ethanamine: The enantiomer of the compound.
®-N-Formyl-1-(4-chlorophenyl)ethanamine: A similar compound with a chlorine atom instead of bromine.
Uniqueness
®-N-Formyl-1-(4-bromophenyl)ethanamine is unique due to its specific stereochemistry and the presence of both the formyl and bromine groups
Eigenschaften
CAS-Nummer |
650608-23-4 |
|---|---|
Molekularformel |
C9H10BrNO |
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
N-[(1R)-1-(4-bromophenyl)ethyl]formamide |
InChI |
InChI=1S/C9H10BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-7H,1H3,(H,11,12)/t7-/m1/s1 |
InChI-Schlüssel |
KOYBLVPBHZRYJL-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)Br)NC=O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Br)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12607605.png)
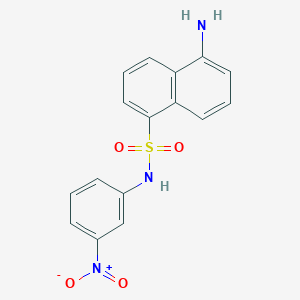
![4,4',4''-Methanetriyltris[2,6-bis(methoxymethyl)phenol]](/img/structure/B12607618.png)
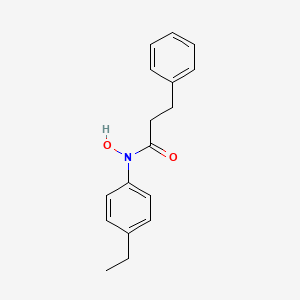
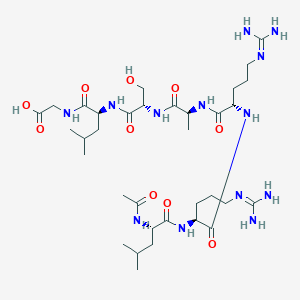
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride](/img/structure/B12607632.png)
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B12607633.png)
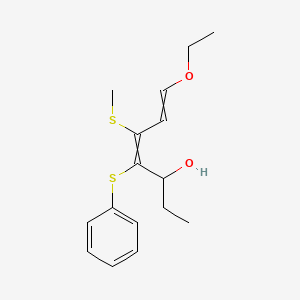
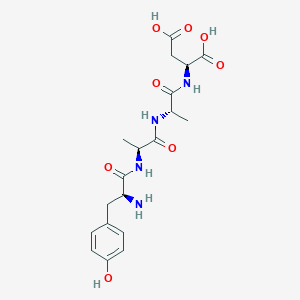
![4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde](/img/structure/B12607642.png)
![1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12607652.png)



